molecular formula C18H19F3N2O2S B247798 1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B247798
M. Wt: 384.4 g/mol
InChI Key: ZBPFSZXUSXZHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a compound that has been widely used in scientific research. This compound is a piperazine derivative and has been found to possess several interesting properties that make it a useful tool in various fields of research.

Mechanism Of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it has been found to have an affinity for serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It has been suggested that this compound acts as a partial agonist at these receptors.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain. It has also been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments is its high selectivity for serotonin receptors. This compound has been found to have a higher affinity for 5-HT2A and 5-HT2C receptors compared to other serotonin receptors. However, one of the limitations of using this compound is its relatively low potency compared to other serotonin receptor agonists.

Future Directions

There are several future directions for the use of 1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine in scientific research. One direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is the development of more potent analogs of this compound for use in lab experiments. Additionally, this compound could be used in the development of new drugs for the treatment of psychiatric disorders such as anxiety and depression.
Conclusion:
In conclusion, 1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a compound that has several interesting properties that make it a useful tool in various fields of scientific research. Its high selectivity for serotonin receptors and its anxiolytic and antidepressant-like effects make it a promising compound for the development of new drugs for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves the reaction of 1-phenylsulfonylpiperazine with 2-(trifluoromethyl)benzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent such as dichloromethane. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been used in various fields of scientific research. It has been found to be a useful tool in the study of the central nervous system, specifically in the area of serotonin receptors. This compound has been used to study the effects of serotonin receptor agonists and antagonists on the central nervous system.

properties

Product Name

1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Molecular Formula

C18H19F3N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C18H19F3N2O2S/c19-18(20,21)17-9-5-4-6-15(17)14-22-10-12-23(13-11-22)26(24,25)16-7-2-1-3-8-16/h1-9H,10-14H2

InChI Key

ZBPFSZXUSXZHHS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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